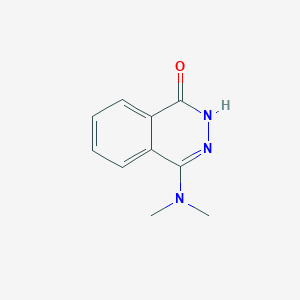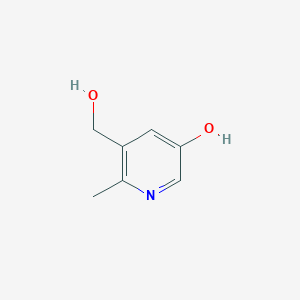
3,3-Difluoro-1,4'-bipiperidine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Difluoro-[1,4’]bipiperidine dihydrochloride is a fluorinated organic compound with the molecular formula C10H20Cl2F2N2 and a molecular weight of 277.18 g/mol . This compound is characterized by the presence of two fluorine atoms attached to the piperidine ring, which imparts unique chemical properties and reactivity.
Preparation Methods
The synthesis of 3,3-Difluoro-[1,4’]bipiperidine dihydrochloride typically involves the fluorination of a bipiperidine precursor. The reaction conditions often require the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction is carried out under controlled temperature and pressure to ensure the selective introduction of fluorine atoms at the desired positions .
Industrial production methods may involve large-scale fluorination processes using continuous flow reactors to enhance efficiency and yield. The final product is purified through crystallization or chromatography to achieve high purity levels suitable for various applications .
Chemical Reactions Analysis
3,3-Difluoro-[1,4’]bipiperidine dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced piperidine derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from -78°C to room temperature. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
3,3-Difluoro-[1,4’]bipiperidine dihydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of fluorine’s effects on biological systems, including enzyme inhibition and protein-ligand interactions.
Medicine: It serves as a precursor in the synthesis of potential therapeutic agents, especially those targeting central nervous system disorders.
Mechanism of Action
The mechanism of action of 3,3-Difluoro-[1,4’]bipiperidine dihydrochloride involves its interaction with molecular targets such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards specific targets. Fluorine’s electronegativity and small size allow it to form strong hydrogen bonds and van der Waals interactions, stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
3,3-Difluoro-[1,4’]bipiperidine dihydrochloride can be compared with other fluorinated piperidine derivatives, such as:
- 3-Fluoro-[1,4’]bipiperidine
- 4,4-Difluoro-[1,4’]bipiperidine
- 3,3,4,4-Tetrafluoro-[1,4’]bipiperidine
These compounds share similar structural features but differ in the number and position of fluorine atoms. The unique properties of 3,3-Difluoro-[1,4’]bipiperidine dihydrochloride, such as its specific reactivity and binding affinity, make it distinct from its analogs .
Properties
Molecular Formula |
C10H20Cl2F2N2 |
|---|---|
Molecular Weight |
277.18 g/mol |
IUPAC Name |
3,3-difluoro-1-piperidin-4-ylpiperidine;dihydrochloride |
InChI |
InChI=1S/C10H18F2N2.2ClH/c11-10(12)4-1-7-14(8-10)9-2-5-13-6-3-9;;/h9,13H,1-8H2;2*1H |
InChI Key |
NRYBJGAVHCJTSL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2CCNCC2)(F)F.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[2-(Trifluoromethyl)-1,3-thiazol-5-YL]ethanamine](/img/structure/B13029998.png)
![tert-butyl(7R,8S)-7,8-difluoro-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B13030002.png)

![3-Bromo-8-chloro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13030022.png)

![7-fluoro-2-iodo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13030030.png)


![5-(furan-2-yl)-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13030048.png)
![3-Phenylisoxazolo[4,5-D]pyridazin-4(5H)-one](/img/structure/B13030058.png)


